molecular formula C11H12N2O3 B12119079 4-(3-Oxopiperazin-1-yl)benzoic acid CAS No. 918129-41-6

4-(3-Oxopiperazin-1-yl)benzoic acid

Cat. No.: B12119079
CAS No.: 918129-41-6
M. Wt: 220.22 g/mol
InChI Key: KGFJBDUAKYGQRK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(3-oxo-1-piperazinyl)- typically involves the reaction of benzoic acid derivatives with piperazine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the benzoic acid and the piperazine ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4-(3-oxo-1-piperazinyl)- may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3-oxo-1-piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives, depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 4-(3-oxo-1-piperazinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(3-oxo-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share structural similarities with benzoic acid, 4-(3-oxo-1-piperazinyl)-.

    Piperazine derivatives: Compounds such as 1-(2-hydroxyethyl)piperazine and 1-(2-ethoxyethyl)piperazine have similar piperazine ring structures.

Uniqueness

Benzoic acid, 4-(3-oxo-1-piperazinyl)- is unique due to the presence of both the benzoic acid moiety and the piperazine ring with a keto group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in research and industry.

Properties

CAS No.

918129-41-6

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

4-(3-oxopiperazin-1-yl)benzoic acid

InChI

InChI=1S/C11H12N2O3/c14-10-7-13(6-5-12-10)9-3-1-8(2-4-9)11(15)16/h1-4H,5-7H2,(H,12,14)(H,15,16)

InChI Key

KGFJBDUAKYGQRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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